molecular formula C66H54N4O4 B12483202 bis{3-[2-(tritylamino)ethyl]-1H-indol-5-yl} benzene-1,3-dicarboxylate

bis{3-[2-(tritylamino)ethyl]-1H-indol-5-yl} benzene-1,3-dicarboxylate

Cat. No.: B12483202
M. Wt: 967.2 g/mol
InChI Key: FHNZPDTZQKSGBY-UHFFFAOYSA-N
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Description

Bis{3-[2-(tritylamino)ethyl]-1H-indol-5-yl} benzene-1,3-dicarboxylate: is a complex organic compound with a molecular formula of C72H59N5O4. This compound is notable for its intricate structure, which includes indole and tritylamino groups, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis{3-[2-(tritylamino)ethyl]-1H-indol-5-yl} benzene-1,3-dicarboxylate typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The tritylamino group is introduced through a nucleophilic substitution reaction, where trityl chloride reacts with an amine group.

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, ensuring the purity and yield are maintained through careful control of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can be achieved using hydrogenation or metal hydrides.

    Substitution: The tritylamino group can participate in nucleophilic substitution reactions, where the trityl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Trityl chloride, various nucleophiles.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives .

Scientific Research Applications

Chemistry: In chemistry, bis{3-[2-(tritylamino)ethyl]-1H-indol-5-yl} benzene-1,3-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology and Medicine: The compound’s indole moiety is of particular interest in biological research due to its presence in many natural products and pharmaceuticals.

Mechanism of Action

The mechanism of action of bis{3-[2-(tritylamino)ethyl]-1H-indol-5-yl} benzene-1,3-dicarboxylate is not fully understood. its effects are likely mediated through interactions with biological macromolecules, such as proteins and nucleic acids. The indole moiety can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets .

Comparison with Similar Compounds

  • Bis{3-[2-(tritylamino)ethyl]-1H-indol-5-yl} 2-butenedioate
  • 3-[2-(tritylamino)ethyl]-1H-indol-5-yl 6-(benzyloxycarbonyl)aminohexanoate
  • N,N-bis(2-hydroxyethyl)tritylamine

Comparison: Compared to these similar compounds, bis{3-[2-(tritylamino)ethyl]-1H-indol-5-yl} benzene-1,3-dicarboxylate is unique due to the presence of the benzene-1,3-dicarboxylate group, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in how the compound interacts with other molecules and its overall stability .

Properties

Molecular Formula

C66H54N4O4

Molecular Weight

967.2 g/mol

IUPAC Name

bis[3-[2-(tritylamino)ethyl]-1H-indol-5-yl] benzene-1,3-dicarboxylate

InChI

InChI=1S/C66H54N4O4/c71-63(73-57-34-36-61-59(43-57)49(45-67-61)38-40-69-65(51-22-7-1-8-23-51,52-24-9-2-10-25-52)53-26-11-3-12-27-53)47-20-19-21-48(42-47)64(72)74-58-35-37-62-60(44-58)50(46-68-62)39-41-70-66(54-28-13-4-14-29-54,55-30-15-5-16-31-55)56-32-17-6-18-33-56/h1-37,42-46,67-70H,38-41H2

InChI Key

FHNZPDTZQKSGBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCC4=CNC5=C4C=C(C=C5)OC(=O)C6=CC(=CC=C6)C(=O)OC7=CC8=C(C=C7)NC=C8CCNC(C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1

Origin of Product

United States

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